Spectroscopic Characterization of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide: A Technical Guide
Spectroscopic Characterization of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The accurate structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical and practical aspects of these techniques as they apply to 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.
Molecular Structure and Key Features
The structure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide contains several key functional groups and structural motifs that will give rise to characteristic spectroscopic signals:
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A 3-methoxyphenyl group: This substituted aromatic ring will show a distinct pattern in the aromatic region of the NMR spectrum and characteristic C-O stretching in the IR spectrum.
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An N-phenylpropanamide core: This includes a chiral center at the alpha-carbon, a secondary amide linkage, and a monosubstituted phenyl ring. The amide bond will have a strong influence on the IR and NMR spectra.
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A cyano group: This functional group has a very characteristic and sharp absorption in the IR spectrum.
Caption: Molecular structure of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are presented in Table 1, based on analysis of similar structures.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~9.0 - 9.5 | s | 1H | NH -Ph | The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration. |
| ~7.1 - 7.6 | m | 5H | N-Ph Ar-H | The protons on the N-phenyl ring will appear as a complex multiplet in the aromatic region. |
| ~6.7 - 7.3 | m | 4H | 3-MeO-Ph Ar-H | The protons on the 3-methoxyphenyl ring will also be in the aromatic region, with splitting patterns characteristic of a 1,3-disubstituted benzene. |
| ~4.0 - 4.2 | t | 1H | CH (CN) | This methine proton is alpha to both the cyano and carbonyl groups, leading to significant deshielding. It will be split by the adjacent methylene protons. |
| ~3.8 | s | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet. |
| ~3.1 - 3.3 | d | 2H | CH₂ -Ar | These benzylic protons are diastereotopic due to the adjacent chiral center and will be split by the alpha-proton. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.[1][2][3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~165 - 170 | C =O (Amide) | The carbonyl carbon of the amide will be in the typical downfield region for this functional group. |
| ~160 | C -OCH₃ (Aromatic) | The aromatic carbon directly attached to the oxygen of the methoxy group is significantly deshielded. |
| ~137 - 139 | C -N (Aromatic, N-Ph) | The aromatic carbon bonded to the amide nitrogen. |
| ~130 - 135 | Quaternary C (Aromatic, 3-MeO-Ph) | The aromatic carbon to which the propanamide chain is attached. |
| ~115 - 130 | C -H (Aromatic) | The remaining aromatic carbons will appear in this region. |
| ~115 - 120 | C ≡N | The carbon of the cyano group has a characteristic chemical shift in this range. |
| ~55 | OC H₃ | The carbon of the methoxy group. |
| ~40 - 45 | C H(CN) | The alpha-carbon, shifted downfield by the adjacent electron-withdrawing groups. |
| ~35 - 40 | C H₂-Ar | The benzylic carbon. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium-Strong | N-H Stretch | Characteristic of a secondary amide.[3] |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch | Corresponding to the CH and CH₂ groups. |
| ~2250 | Medium, Sharp | C≡N Stretch | The cyano group has a very characteristic and diagnostically useful absorption in this region.[4][5] |
| ~1670 | Strong | C=O Stretch (Amide I) | The amide carbonyl stretch is typically a very strong band. |
| ~1540 | Medium | N-H Bend (Amide II) | Another characteristic amide band. |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) | Skeletal vibrations of the aromatic rings. |
| ~1250, ~1040 | Strong | C-O Stretch (Aryl Ether) | Asymmetric and symmetric stretching of the aryl-O-CH₃ bond. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
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Molecular Ion (M⁺): The molecular weight of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (C₁₈H₁₈N₂O₂) is 294.35 g/mol . The molecular ion peak is expected at m/z = 294.
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Key Fragmentation Pathways:
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Benzylic Cleavage: Loss of the 3-methoxybenzyl radical (C₈H₉O•, MW = 121) to give a fragment at m/z = 173.
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McLafferty Rearrangement: Not prominent in this structure.
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Cleavage of the N-phenyl bond: Loss of the phenyl radical (C₆H₅•, MW = 77) to give a fragment at m/z = 217, or loss of aniline (C₆H₇N, MW = 93) after rearrangement.
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Formation of the 3-methoxybenzyl cation: A prominent peak at m/z = 121 is expected due to the stability of the benzyl cation.
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Caption: Predicted major fragmentation pathways in EI-MS.
Part 4: Experimental Protocols
To obtain high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]
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Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to definitively assign proton and carbon signals and confirm connectivity.
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Infrared (IR) Spectroscopy
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Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
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Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization:
-
Electron Ionization (EI): Provides detailed fragmentation patterns for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.
-
-
Mass Analysis: Use a mass analyzer with good resolution and mass accuracy (e.g., Time-of-Flight (TOF) or Orbitrap).
Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide. The presented data, based on sound spectroscopic principles and analysis of related compounds, serves as a valuable resource for researchers working with this molecule. The experimental protocols outlined provide a framework for obtaining high-quality data for structural confirmation and purity assessment. As with any predictive data, experimental verification is the ultimate standard for structural elucidation.
References
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
Sci-Hub. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. [Link]
-
MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. [Link]
-
PMC. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
